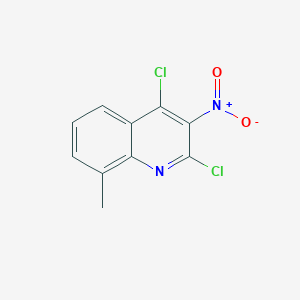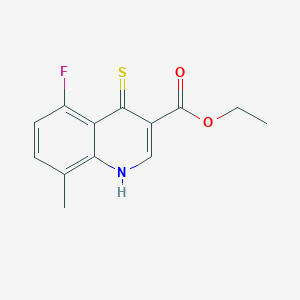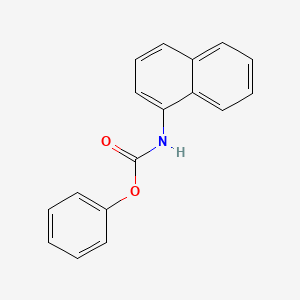
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one typically involves the bromination of a suitable precursor, followed by cyclization and hydroxylation reactions. One common method involves the bromination of 7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific kinases and the induction of apoptosis in cancer cells. The compound can also modulate oxidative stress pathways, thereby exerting its antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Baicalin: Known for its anti-inflammatory and antioxidant properties.
Artemetin: Exhibits anticancer and anti-inflammatory activities.
Coumarin: Widely studied for its anticoagulant and antimicrobial properties.
Uniqueness
6-Bromo-7,8-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one is unique due to its bromine substitution, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its potential therapeutic applications .
Propriétés
Numéro CAS |
918300-44-4 |
|---|---|
Formule moléculaire |
C9H7BrO4 |
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
6-bromo-7,8-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7BrO4/c10-5-3-4-6(11)1-2-14-9(4)8(13)7(5)12/h3,12-13H,1-2H2 |
Clé InChI |
OEISWVJYKCLAKC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C(=C(C=C2C1=O)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)



![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)







